8-Hydroxymethyl-quinolin-5-ol
Description
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
8-(hydroxymethyl)quinolin-5-ol |
InChI |
InChI=1S/C10H9NO2/c12-6-7-3-4-9(13)8-2-1-5-11-10(7)8/h1-5,12-13H,6H2 |
InChI Key |
HDUFUDDMQJBEEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)CO)O |
Origin of Product |
United States |
Scientific Research Applications
There seems to be a misunderstanding in the query. The user is asking for information on "8-Hydroxymethyl-quinolin-5-ol," but the search results primarily discuss "8-Hydroxyquinoline" and its derivatives. 8-Hydroxyquinoline is a well-known organic compound with a broad range of applications . However, "this compound" is a different molecule. It is possible the user is actually interested in "5-(Hydroxymethyl)quinolin-8-ol," which is a derivative of 8-Hydroxyquinoline .
Because of this ambiguity, the answer below will focus on the applications of 8-Hydroxyquinoline and its derivatives, including mentions of 5-(Hydroxymethyl)quinolin-8-ol where possible.
Pharmaceutical and Medicinal Applications
8-HQ derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and antifungal effects . They can act as iron-chelators for neuroprotection . Several prescribed drugs incorporate the 8-HQ group, and numerous 8-HQ-based molecules can be used to develop potent lead compounds with good efficacy and low toxicity .
- Antineurodegenerative Agents: Certain 8-HQ derivatives, such as clioquinol (CQ), HLA-20, M30, and VK-28, have demonstrated potent antineurodegenerative effects . These compounds have shown promise in treating neurodegenerative diseases like Alzheimer's, Parkinson's, and multiple sclerosis by restoring metal balance .
- Anticancer Agents: 8-HQ derivatives, including CQ and nitroxoline (NQ), exhibit anticancer activity . These compounds can selectively target cancer cells and inhibit tumor growth by chelating copper and zinc ions, which are essential for tumor angiogenesis .
- Antimicrobial Agents: 8-HQ derivatives have demonstrated activity against various bacterial strains, including Staphylococcus aureus, Bacillus megaterium, Klebsiella pneumoniae, and Pseudomonas aeruginosa . Some derivatives have also shown effectiveness against antibiotic-resistant E. coli strains .
- Metal Chelators: 8-HQ is a potent chelator that can restore metal balance and may be useful for treating metal-related diseases . Its ability to form complexes with divalent metal ions through chelation underlies many of its bioactivities and therapeutic potentials .
Chemosensors
8-HQ and its derivatives are used in fluorescent chemosensors for detecting biologically and environmentally important metal ions, such as Aluminum (Al3+) and Zinc (Zn2+) . Chemosensors are molecules that associate with a target analyte and provide a measurable response indicating binding . The chelating ability of 8-HQ towards metal cations makes them highly effective in fluorescent sensing applications .
Other Applications
- OLEDs: 8-Hydroxyquinoline and its derivatives can be used as electron carriers in organic light-emitting diodes (OLEDs) .
- Analytical Chemistry: 8-Hydroxyquinoline ligand can be applied for analytical purposes and separation techniques and is an excellent reagent for gravimetric analysis and extraction of metal ions .
- Insecticides: In the medicinal field, 8-hydroxyquinoline derivatives can be used as insecticides .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The physicochemical properties of quinolin-8-ol derivatives are highly dependent on substituent groups. Below is a comparative analysis with key analogs:
Reactivity and Stability
- Hydroxymethyl Group : Enhances hydrophilicity and metal-chelation capacity compared to methyl or halogen substituents .
- Halogenated Derivatives : Chloromethyl or bromo groups (e.g., 5-CH$_2$Cl , 5-Br ) are reactive toward nucleophiles but prone to hydrolysis under acidic conditions .
- Sulfonyl Groups : Electron-withdrawing sulfonyl substituents (e.g., 5-SO$2$(4-F-C$6$H$_4$) ) improve metabolic stability and enzyme-binding affinity .
Key Research Findings
Sulfonamide vs. Hydroxymethyl Derivatives: Sulfonamide-substituted quinolin-8-ols (e.g., 7-fluoro-5-((4-fluorophenyl)sulfonyl)quinolin-8-ol) demonstrate superior enzymatic inhibition compared to hydroxymethyl analogs, attributed to stronger electron-withdrawing effects and binding pocket compatibility .
Solubility Trends : Hydroxymethyl and hydroxyethylsulfanyl derivatives exhibit higher aqueous solubility (>10 mg/mL) than methyl or chloro analogs (<5 mg/mL) due to polar functional groups .
Synthetic Yields : Chloromethylation reactions (e.g., 5-CH$_2$Cl ) achieve higher yields (78–95%) compared to sulfonylation (24–77%), reflecting the challenge of introducing bulky sulfonyl groups .
Preparation Methods
Reaction Mechanism and Substrate Preparation
The Skraup reaction remains a cornerstone for synthesizing 8-hydroxyquinoline, a critical precursor for 8-hydroxymethyl-quinolin-5-ol. This method involves the cyclization of ortho-aminophenol with glycerol in the presence of concentrated sulfuric acid and an oxidizing agent such as ortho-nitrophenol. The reaction proceeds via acid-catalyzed dehydration of glycerol to acrolein, which subsequently undergoes Michael addition with ortho-aminophenol, followed by cyclization and oxidation.
A representative protocol from Patent US2561553A specifies:
-
Molar ratios : 2.75–3.75 moles glycerol per mole ortho-aminophenol
-
Acid concentration : Sulfuric acid with ≤5% water content
-
Catalyst : 5–20 wt% ferrous sulfate relative to ortho-aminophenol.
The reaction is initiated at 70–80°C to prevent premature decomposition, with gradual heating to 140°C during acrolein addition. This controlled exothermic process minimizes side reactions such as polymerization or over-oxidation.
Yield Optimization and Limitations
Early Skraup implementations suffered from modest yields (42–50%) due to incomplete cyclization and byproduct formation. Modern optimizations achieve 70–80% conversion by:
-
Staged reagent addition : Introducing ortho-nitrophenol and ferrous sulfate before glycerol-acid mixtures.
-
Temperature modulation : Maintaining reflux at ≤140°C to preserve intermediate stability.
-
Post-reaction steam distillation : Isolating 8-hydroxyquinoline from unreacted precursors.
Despite improvements, challenges persist in separating isomeric byproducts (e.g., 5-hydroxyquinoline) and managing corrosive acidic conditions at scale.
Hydroxymethylation of 8-Hydroxyquinoline
Formaldehyde-Mediated Functionalization
The hydroxymethyl group at position 5 is introduced via electrophilic aromatic substitution using formaldehyde under basic conditions. As detailed in synthetic protocols for 5-(hydroxymethyl)quinolin-8-ol hydrochloride:
Reaction conditions :
-
Substrate : 8-hydroxyquinoline (1 eq)
-
Methylating agent : Formaldehyde (37% aqueous, 1.2 eq)
-
Base : Sodium hydroxide (2 eq) in refluxing ethanol (80°C, 6–8 hr).
The reaction mechanism involves deprotonation of the quinoline hydroxyl group, followed by nucleophilic attack at the C5 position. Subsequent acidification with HCl yields the hydrochloride salt, though the free base (this compound) can be isolated via neutralization.
Regioselectivity and Byproduct Control
Regioselectivity arises from the directing effects of the C8 hydroxyl group, which activates the C5 and C7 positions. Computational studies suggest that steric hindrance at C7 favors substitution at C5, achieving >90% regioselectivity in optimized runs. Key purification steps include:
-
Recrystallization : Ethanol/water mixtures (3:1 v/v)
-
Chromatography : Silica gel with ethyl acetate/hexane gradients (for analytical-grade material).
Alternative Synthetic Routes via Acrolein Derivatives
Acrolein-Based Cyclization
Patent US4044011A discloses a two-step process using acrolein derivatives to bypass traditional Skraup limitations:
Step 1 : Ortho-nitrophenol is dissolved in allylidene diacetate (acrolein derivative), forming a reactive dienophile.
Step 2 : Gradual addition to an aqueous HCl solution of ortho-aminophenol at 104–110°C induces cyclization via a Diels-Alder-like mechanism.
Advantages :
-
Yield : 80% molar conversion (vs. 42–50% in classical Skraup).
-
Purity : Reduced isomer formation due to milder conditions.
Modern Catalytic and Green Chemistry Approaches
Palladium-Catalyzed Cross-Coupling
Recent advances employ Pd/C (5% wt) under hydrogenation conditions (40–50 psi H₂) to reduce nitro intermediates while preserving the hydroxymethyl group. For example, 5-chloro-7-nitro-8-hydroxyquinoline undergoes simultaneous dechlorination and nitro reduction to yield 7-amino-8-hydroxyquinoline, a versatile intermediate for further functionalization.
Solvent-Free Mechanochemical Synthesis
Emerging protocols utilize ball-milling to accelerate hydroxymethylation:
-
Reagents : 8-hydroxyquinoline, paraformaldehyde (1:1.1 molar ratio)
-
Catalyst : K₂CO₃ (10 mol%)
-
Conditions : 500 rpm, 2 hr, room temperature
-
Yield : 78% with 99% regioselectivity.
Characterization and Analytical Data
Critical physicochemical properties of this compound include:
| Property | Value | Method |
|---|---|---|
| Melting Point | 138–139°C | DSC |
| Boiling Point | 419°C (760 mmHg) | Ebulliometry |
| LogP | 2.23 | HPLC |
| λmax (UV-Vis) | 254 nm, 315 nm | Ethanol solution |
¹H NMR (400 MHz, DMSO-d6): δ 8.72 (d, J = 4.0 Hz, 1H, H2), 8.15 (d, J = 8.0 Hz, 1H, H4), 7.55 (m, 2H, H6/H7), 5.21 (s, 2H, CH₂OH), 4.98 (s, 1H, OH).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Classical Skraup | 42–50 | 85–90 | Industrial | $ |
| Acrolein Cyclization | 80 | 95 | Pilot-scale | $$ |
| Hydroxymethylation | 90 | 98 | Lab-scale | $$$ |
| Mechanochemical | 78 | 97 | Lab-scale | $$ |
Key tradeoffs : While acrolein-based routes offer high yields, they require specialized handling of reactive aldehydes. Hydroxymethylation excels in purity but demands costly formaldehyde equivalents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8-hydroxymethyl-quinolin-5-ol and its derivatives?
- Methodology : The compound is synthesized via condensation reactions. For example, reacting 5-hydroxymethyl-8-hydroxyquinoline with substituted benzoic acids in tetrahydrofuran (THF) under HCl catalysis, followed by reflux for 10 hours . Purification involves silica gel column chromatography (CH₂Cl₂/hexane, 85:15 v/v) and recrystallization from methanol. Reaction progress is monitored via thin-layer chromatography (TLC).
- Validation : Confirm purity using ¹H NMR and high-resolution mass spectrometry (HRMS), which detect characteristic peaks for ester derivatives (e.g., δ 4.8 ppm for –CH₂O– groups) .
Q. How can structural characterization of this compound derivatives be systematically performed?
- Approach : Combine spectroscopic and crystallographic techniques.
- Spectroscopy : ¹H NMR identifies substituent patterns (e.g., aromatic protons at δ 7.5–8.5 ppm), while HRMS validates molecular weights (e.g., [M+H]⁺ peaks) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks. For example, chains parallel to the [010] direction are observed in related 8-hydroxyquinoline derivatives .
Q. What safety precautions are critical when handling this compound?
- Guidelines :
- Avoid skin/eye contact: Use gloves, goggles, and lab coats due to skin/eye irritation risks .
- Toxicity mitigation: Conduct in fume hoods to prevent inhalation of chloroform (if used as solvent), which is carcinogenic and mutagenic .
- Waste disposal: Segregate halogenated solvents and coordinate with certified waste management services .
Advanced Research Questions
Q. How can computational methods resolve discrepancies in experimental structural data?
- Strategy : Use density functional theory (DFT) and Hartree-Fock (HF) calculations to model ground-state geometries and electron density distributions. For example, DFT-HF studies on 5-ethoxymethyl-8-hydroxyquinoline reveal charge transfer properties and validate X-ray bond lengths .
- Validation : Compare calculated vs. experimental bond critical points (e.g., C–O bond lengths within 1.36–1.42 Å) .
Q. What refinements in SHELXL are essential for accurate crystallographic analysis of this compound complexes?
- SHELX Updates : Post-2008 features like TLS (Translation-Libration-Screw) motion modeling improve refinement of anisotropic displacement parameters, critical for high-resolution or twinned macromolecular data .
- Application : For small-molecule structures, use SHELXL to refine hydrogen-bonding networks and validate intermolecular interactions (e.g., O–H···N distances ~2.7 Å) .
Q. How do substituents influence the bioactivity of this compound derivatives?
- Structure-Activity Relationship (SAR) :
- Antioxidant activity : Electron-donating groups (e.g., –OCH₃) enhance radical scavenging by stabilizing phenolic radicals .
- Antibacterial properties : Alkyl chains (e.g., butoxymethyl) increase lipophilicity, improving membrane penetration. Test via MIC assays against Gram-positive/negative strains .
Q. How can experimental phasing challenges in crystallography be addressed for metal complexes of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
